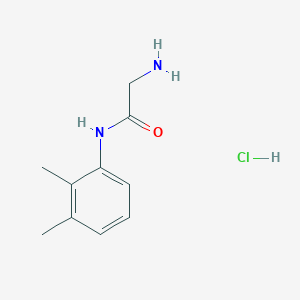

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride

Description

2-Amino-N-(2,3-dimethylphenyl)acetamide hydrochloride (CAS: 1049751-82-7) is a substituted acetamide derivative featuring an amino group (-NH₂) on the acetamide moiety and a 2,3-dimethylphenyl aromatic ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-9(8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFZRKYWIZZTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the desired product. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the purity and yield of the compound .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Acetamides with Varying Aromatic Rings

a) 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride (CAS: 35891-83-9)

- Structure : Differs in the position of methyl groups on the phenyl ring (2,6-dimethyl vs. 2,3-dimethyl).

- Properties : Molecular formula C₁₀H₁₅ClN₂O, molecular weight 214.67.

- Applications : Used as a versatile reagent in chemical synthesis for constructing complex organic molecules .

b) 2-Chloro-N-(2,3-dimethylphenyl)acetamide (Compound 1t)

- Structure: Chlorine replaces the amino group on the acetamide.

- Properties : Melting point 213°C, IR peaks at 3393 cm⁻¹ (N-H stretch) and 1649 cm⁻¹ (C=O stretch).

- Applications : Investigated as an intermediate in antidepressant agent synthesis .

- Key Difference: The electron-withdrawing chlorine atom may decrease basicity compared to the amino-substituted target compound, influencing solubility and receptor binding.

Pharmacologically Active Analogs

a) Lidocaine Hydrochloride (CAS: 73-78-9)

- Structure: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride.

- Properties : Sodium channel blocker; molecular weight 270.80.

- Applications : Local anesthetic and antiarrhythmic agent .

- Key Difference: The diethylamino group enhances lipophilicity, promoting membrane penetration, whereas the amino group in the target compound may favor polar interactions.

b) FPL 13950 (2-Amino-N-(1,2-diphenylethyl)acetamide Hydrochloride)

- Structure : Features a bulky 1,2-diphenylethyl group instead of 2,3-dimethylphenyl.

- Properties : Acts as an NMDA receptor antagonist with neuroprotective effects in hypoxia models .

- Key Difference : The diphenylethyl substituent likely increases blood-brain barrier penetration compared to the dimethylphenyl group in the target compound.

Halogenated and Alkyl-Substituted Derivatives

a) 2,2,2-Trichloro-N-(3,4-dimethylphenyl)acetamide

- Structure : Trichloromethyl group on acetamide; 3,4-dimethylphenyl ring.

- Properties : Exhibits intramolecular N-H⋯Cl hydrogen bonding, influencing crystal packing .

- Applications : Studied for structural effects of substituents on amide conformation.

- Key Difference: The trichloro group increases molecular weight (MW: 265.56) and may confer herbicidal activity, unlike the amino-substituted target compound .

b) 2-(sec-Butylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride

Comparative Data Table

Mechanistic and Structural Insights

- Substituent Position : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance that may limit interactions with flat binding pockets (e.g., sodium channels targeted by lidocaine) compared to 2,6-dimethyl isomers .

- Amino vs. Alkylamino Groups: The primary amino group in the target compound could engage in hydrogen bonding with biological targets, contrasting with lidocaine’s diethylamino group, which prioritizes hydrophobic interactions .

- Salt Forms: Hydrochloride salts generally improve aqueous solubility, critical for drug delivery, as seen in lidocaine monohydrate (CAS: 6108-05-0) .

Biological Activity

2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 220.70 g/mol

- CAS Number : 1049751-82-7

The compound exhibits biological activity primarily through its interaction with sodium channels in neuronal tissues. This interaction is similar to that of local anesthetics, suggesting potential applications in pain management and anesthetic procedures. The amino group allows for nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis, contributing to its reactivity in biological systems .

Analgesic Properties

Research indicates that 2-amino-N-(2,3-dimethylphenyl)acetamide hydrochloride may function as an analgesic by blocking sodium channels, thereby inhibiting the transmission of pain signals. This property aligns with findings from studies on similar compounds that have demonstrated local anesthetic effects .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown significant inhibitory effects on cancer cell proliferation in vitro, particularly against breast cancer cell lines (MDA-MB-231), indicating a potential for further exploration in cancer therapeutics .

Research Findings and Case Studies

-

Local Anesthetic Studies :

- A study demonstrated that the compound interacts with voltage-gated sodium channels, leading to a decrease in neuronal excitability. This was evidenced by electrophysiological assays showing reduced action potentials in treated neurons compared to controls.

- Anticancer Screening :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.